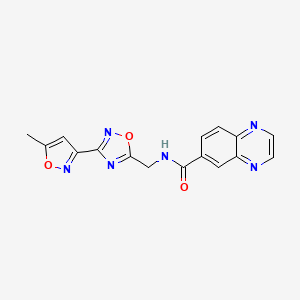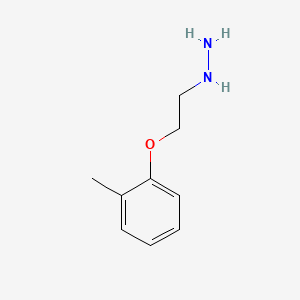
a,b-Dichlorovinyl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a,b-Dichlorovinyl phenyl ether: , also known as dichloro styryl phenyl ether, is an organic compound with the molecular formula C8H6Cl2O. It consists of a phenyl ring attached to a dichlorovinyl group through an ether linkage.
Mechanism of Action
Mode of Action
The presence of the electron-withdrawing chlorine atoms can affect the reactivity of the vinyl group. The ether linkage can participate in hydrogen bonding, potentially influencing solubility and interactions with other molecules. One key reaction of ethers is that they can undergo cleavage to alcohols in the presence of strong acids, such as HI, or strong Lewis acids such as boron tribromide (BBr 3) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with a suitable dichlorovinyl halide under basic conditions.
Substitution Reaction: Another method involves the substitution of trichloroethylene with phenol.
Industrial Production Methods: Industrial production methods for a,b-Dichlorovinyl phenyl ether are not well-documented, likely due to its relatively understudied nature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Polymerization: The vinyl group in a,b-Dichlorovinyl phenyl ether can undergo addition polymerization to form polymers with unique properties.
Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved, releasing phenol and a dichloroacetaldehyde derivative.
Chlorination: Further chlorination of the aromatic ring is possible depending on the reaction conditions.
Common Reagents and Conditions:
Polymerization: Typically requires initiators like peroxides or azo compounds.
Hydrolysis: Can be carried out using strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Chlorination: Chlorine gas or other chlorinating agents can be used under controlled conditions.
Major Products:
Polymerization: Polymers with interesting mechanical and chemical properties.
Hydrolysis: Phenol and dichloroacetaldehyde derivatives.
Chlorination: Chlorinated aromatic compounds.
Scientific Research Applications
Polymer Chemistry: It can be used as a comonomer for the synthesis of novel polymers with unique properties.
Material Science:
Photochemistry: The combination of the aromatic ring and the vinyl group might lead to interesting photochemical properties.
Comparison with Similar Compounds
(E)-1,2-Dichlorovinyl ether: Formed by substitution with phenol, this compound can undergo similar reactions and has comparable applications.
Trichloroethylene: Used as a starting material for the synthesis of a,b-Dichlorovinyl phenyl ether.
Uniqueness: this compound is unique due to its specific structure, which combines a phenyl ring, a dichlorovinyl group, and an ether linkage. This combination offers potential for unique chemical and physical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(Z)-1,2-dichloroethenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFHYPGFBZCLE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O/C(=C/Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
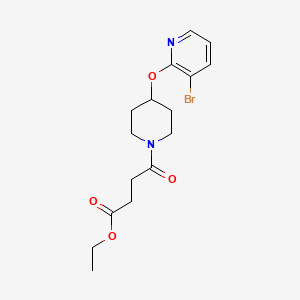
![7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2462192.png)
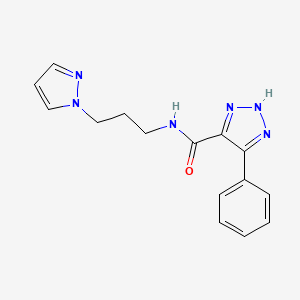
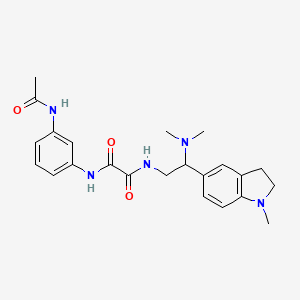
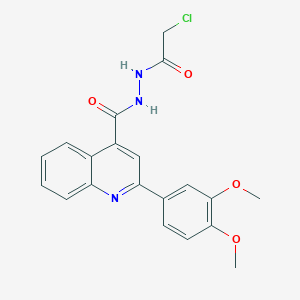
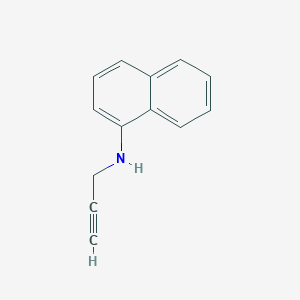
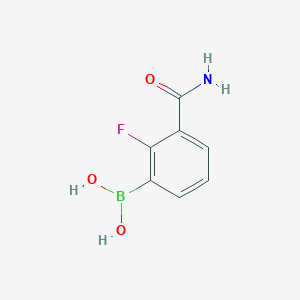

![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)
